molecular formula C12H14O B1422824 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde CAS No. 91495-46-4

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde

Cat. No.: B1422824
CAS No.: 91495-46-4
M. Wt: 174.24 g/mol
InChI Key: RQORLPGPBSEBHQ-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde is an organic compound with the molecular formula C12H14O It is a derivative of benzoannulene, featuring a tetrahydro structure with an aldehyde functional group at the 5-position

Scientific Research Applications

6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with an aromatic aldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the cyclization process, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic systems, influencing molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid : Similar structure but with a carboxylic acid group instead of an aldehyde.
  • 5-phenyl-6,7,8,9-tetrahydro-5H-benzo7annulene : Features a phenyl group at the 5-position instead of an aldehyde.
  • 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo 7annulene-1,3-dicarbonitrile : Contains amino and dicarbonitrile groups, making it structurally distinct .

Uniqueness

The uniqueness of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde lies in its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research domains .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-9-11-7-2-1-5-10-6-3-4-8-12(10)11/h3-4,6,8-9,11H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQORLPGPBSEBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde
Reactant of Route 2
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde
Reactant of Route 3
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde
Reactant of Route 4
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde
Reactant of Route 5
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde
Reactant of Route 6
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde

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